2-(2-bromo-N-methylsulfonylanilino)-N-cycloheptylacetamide
Overview
Description
2-(2-bromo-N-methylsulfonylanilino)-N-cycloheptylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom, a methylsulfonyl group, and a cycloheptylacetamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-N-methylsulfonylanilino)-N-cycloheptylacetamide typically involves multiple steps, starting from readily available starting materials. One common approach is the bromination of N-methylaniline to form 2-bromo-N-methylaniline . This intermediate is then reacted with a sulfonyl chloride to introduce the methylsulfonyl group, yielding 2-bromo-N-methylsulfonylaniline . Finally, the cycloheptylacetamide moiety is introduced through an amide coupling reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and sulfonylation reactions, as well as automated systems for amide coupling to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-N-methylsulfonylanilino)-N-cycloheptylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The amide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines, typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) complex are employed.
Major Products Formed
Substitution Reactions: Formation of azides, thiols, or amines.
Oxidation Reactions: Formation of sulfone derivatives.
Reduction Reactions: Formation of amines.
Scientific Research Applications
2-(2-bromo-N-methylsulfonylanilino)-N-cycloheptylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study protein interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-bromo-N-methylsulfonylanilino)-N-cycloheptylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methylsulfonyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The cycloheptylacetamide moiety may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-methylaniline: Shares the bromine and N-methyl groups but lacks the sulfonyl and cycloheptylacetamide moieties.
2-Bromo-4-methylaniline: Similar bromine substitution pattern but differs in the position of the methyl group.
2-Bromo-5-methylaniline: Another positional isomer with different chemical properties.
Uniqueness
2-(2-bromo-N-methylsulfonylanilino)-N-cycloheptylacetamide is unique due to the combination of its functional groups, which confer distinct reactivity and potential biological activity. The presence of the cycloheptylacetamide moiety distinguishes it from simpler analogs, potentially enhancing its stability and bioavailability.
Properties
IUPAC Name |
2-(2-bromo-N-methylsulfonylanilino)-N-cycloheptylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3S/c1-23(21,22)19(15-11-7-6-10-14(15)17)12-16(20)18-13-8-4-2-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPPDDUNNBQQDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCCCC1)C2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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